molecular formula C16H15ClN2O3 B4689072 N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide

N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B4689072
M. Wt: 318.75 g/mol
InChI Key: KSRMUAKQYVDUCZ-UHFFFAOYSA-N
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Description

N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to one nitrogen atom and a 5-chloro-2-methoxyphenyl group attached to the other nitrogen atom of the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide typically involves the reaction of benzylamine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N’-(5-chloro-2-methoxybenzoyl)guanidine hydrochloride: Similar structure but with a guanidine group instead of an amide.

    N-benzyl-4-chloro-5-sulfamoylanthranilic acid: Contains a sulfonamide group and is used in different applications.

Uniqueness

N-benzyl-N’-(5-chloro-2-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(17)9-13(14)19-16(21)15(20)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRMUAKQYVDUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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